Lipophilicity Shift Reveals a Polarity Distinction at Physiological pH
At pH 7.4, 2-amino-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioic acid exhibits a calculated logD of −6.14, markedly more polar than 4-fluoroglutamic acid (logD −4.52), corresponding to an approximately 42-fold difference in distribution coefficient [1]. The neutral-species logP also differs substantially: −2.98 (target) versus −0.82 (4-F-Glu) [1]. This pronounced polarity arises from the combined effect of the hydroxyl group, which adds hydrogen-bond donor and acceptor capacity, and the trifluoromethyl group, which while generally lipophilic, in this arrangement contributes additional polar surface area (PSA 120.85 Ų for target vs. ~100.6 Ų for 4-fluoroglutamic acid) [1]. The natural reference compound L-glutamic acid has a logP of approximately −3.69 (more polar but lacks fluorine-mediated metabolic stability) [2].
| Evidence Dimension | Lipophilicity (logD at pH 7.4 and logP) |
|---|---|
| Target Compound Data | LogD (pH 7.4): −6.14; LogP: −2.98; PSA: 120.85 Ų |
| Comparator Or Baseline | 4-Fluoroglutamic acid: LogD (pH 7.4) −4.52, LogP −0.82, PSA ~100.6 Ų; L-Glutamic acid: LogP ~−3.69 |
| Quantified Difference | ΔLogD (pH 7.4) = −1.62 units (~42-fold more polar); ΔLogP = −2.16 units vs 4-F-Glu; ΔPSA = +20.3 Ų |
| Conditions | JChem-calculated logD/logP (ChemBase); ACD/Labs-calculated values for 4-F-Glu; literature consensus for L-Glu |
Why This Matters
A >30-fold difference in pH 7.4 distribution coefficient directly affects aqueous solubility, plasma protein binding, and passive membrane permeability, meaning the target compound exhibits a fundamentally different ADME starting point compared to mono-fluorinated analogs—critical for selecting the appropriate building block in prodrug design or CNS-penetrant programs.
- [1] ChemBase. 2-amino-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioic acid – JChem Calculated Properties. LogD (pH 7.4): −6.14, LogP: −2.98, PSA: 120.85 Ų. View Source
- [2] PubChem. L-Glutamic acid (CID 33032). XLogP3: −3.69. View Source
